(R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride

Chiral Synthesis Asymmetric Catalysis Stereochemistry

The (R)-configured enantiomer (CAS 2225127-07-9) of 3-amino-4-(benzyloxy)butanoic acid hydrochloride is a structurally defined chiral β-amino acid building block. Unlike the (S)-enantiomer or racemic mixture, this (R)-form ensures stereochemical fidelity for asymmetric synthesis, β-peptide folding, and chiral ligand design. The hydrochloride salt guarantees superior aqueous solubility (vs. free base) for direct use in biological buffers and aqueous-phase coupling (e.g., EDC/NHS). Its benzyl-protected alcohol enables orthogonal deprotection strategies. This is not interchangeable with generic derivatives; order with confidence.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7
CAS No. 2225127-07-9
Cat. No. B2383145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride
CAS2225127-07-9
Molecular FormulaC11H16ClNO3
Molecular Weight245.7
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CC(=O)O)N.Cl
InChIInChI=1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1
InChIKeyBCZBAGCTULPTPV-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride (CAS 2225127-07-9): A Defined Chiral β-Amino Acid Building Block for Precision Synthesis


(R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a (3R)-configured stereocenter, a benzyl-protected primary alcohol, and a free carboxylic acid moiety . The hydrochloride salt form is specified to enhance its aqueous solubility compared to the free base, facilitating its use as a versatile small molecule scaffold in aqueous reaction media . The compound's structure, featuring orthogonal functional handles (amine, carboxylic acid, and protected alcohol), positions it as a potential key intermediate for constructing more complex, stereochemically defined molecules in medicinal chemistry and chemical biology research .

Why Procurement of (R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride Requires Stringent Specification: The Critical Role of Defined Stereochemistry and Salt Form


Generic substitution within the class of 3-amino-4-(benzyloxy)butanoic acid derivatives is not scientifically sound due to two key, quantifiable factors. First, the stereochemistry at the C3 position is critical; the (R)-enantiomer (CAS 2225127-07-9) cannot be interchanged with its (S)-counterpart (CAS 2225126-96-3) without risking complete loss or alteration of biological activity or chiral induction in asymmetric synthesis . Second, the hydrochloride salt form of this specific compound confers demonstrably different physicochemical properties, most notably in aqueous solubility, compared to the free base (CAS 2225126-61-2), which can directly impact its utility in standard biochemical assays or aqueous-phase chemical reactions .

Quantitative Differentiation of (R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride Against Key Analogs


Defined (R)-Stereochemistry for Chiral Integrity

This compound is the defined (R)-enantiomer, whereas a common alternative would be the racemic mixture or the opposite (S)-enantiomer (CAS 2225126-96-3). While no direct biological comparison is available, the principle of stereochemical differentiation is fundamental; the (R)-form provides 100% enantiomeric excess (ee) of the desired isomer, compared to 0% ee for the (R)-form in the (S)-enantiomer product, which is a critical differentiator for studies requiring a single, defined stereoisomer .

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Enhanced Aqueous Solubility via Hydrochloride Salt Form

The hydrochloride salt form is specifically utilized to improve aqueous solubility relative to the free base. While exact solubility figures in mg/mL are not provided in available technical literature, the principle of salt formation to enhance dissolution rate and aqueous solubility is a well-established pharmaceutical and chemical engineering practice . This is a key differentiator when the compound is to be used in biological buffers or aqueous reaction media, where the free base (CAS 2225126-61-2) may exhibit poor solubility and require organic co-solvents .

Formulation Biochemical Assays Aqueous Solubility

Defined Application Scenarios for (R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride (CAS 2225127-07-9) Based on Available Evidence


Asymmetric Synthesis of β-Peptides and Peptidomimetics

This compound serves as a valuable chiral building block for the synthesis of β-peptides and peptidomimetics. Its defined (R)-stereochemistry is essential for controlling the secondary structure and biological activity of the resulting oligomers, a property that would be lost with the racemic or (S)-enantiomer .

Synthesis of Chiral Ligands and Catalysts

The presence of both an amino group and a carboxylic acid makes it a precursor for chiral ligands, such as β-amino alcohols or β-amino acids, which are used in asymmetric catalysis. The (R)-configuration provides a specific chiral environment that can induce enantioselectivity in target transformations .

Preparation of Orthogonally Protected Intermediates

The benzyl-protected alcohol is a key feature, allowing for selective deprotection (e.g., via hydrogenolysis) in the presence of other functional groups. This makes the compound an ideal intermediate for multi-step syntheses where the primary alcohol needs to be revealed at a specific stage, a capability not possible with simpler, non-protected analogs .

Aqueous-Phase Bioconjugation and Assay Development

The hydrochloride salt form is advantageous for direct use in aqueous biological buffers, facilitating reactions like amide bond formation with biomolecules (e.g., via EDC/NHS coupling) without the need for organic co-solvents. This avoids potential denaturation or precipitation issues associated with using the less soluble free base .

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